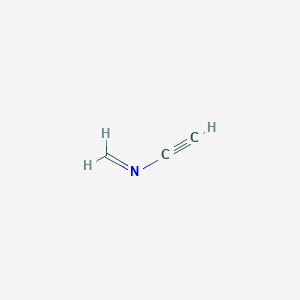
N-Ethynylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethynylmethanimine is a compound of significant interest in the field of astrochemistry. It is an imine derivative, specifically a CCH-substituted methanimine, with the chemical formula H₂CNCCH. This compound has been investigated for its potential presence in the interstellar medium, where it could contribute to the rich inventory of molecular species found in space .
Vorbereitungsmethoden
N-Ethynylmethanimine can be synthesized in the laboratory through an electric discharge of acetonitrile (CH₃CN) and acetylene (HCCH) in argon. This method involves generating the compound in situ and characterizing its rotational spectrum using a Balle-Flygare narrow band-type Fourier-transform microwave spectrometer
Analyse Chemischer Reaktionen
N-Ethynylmethanimine undergoes various chemical reactions, primarily driven by its imine functional group. The compound can participate in:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions to form amines.
Substitution: Nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
N-Ethynylmethanimine has several scientific research applications:
Astrochemistry: Its potential presence in the interstellar medium makes it a subject of interest for understanding molecular formation in space.
Spectroscopy: The compound’s rotational spectrum is studied to derive accurate spectroscopic parameters for astronomical searches.
Chemical Synthesis: As an imine derivative, it can be used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-Ethynylmethanimine involves its interaction with various molecular targets through its imine group. The compound can undergo nucleophilic attack, leading to the formation of addition products. The pathways involved in these reactions are influenced by the electronic properties of the imine group and the nature of the attacking nucleophile .
Vergleich Mit ähnlichen Verbindungen
N-Ethynylmethanimine can be compared with other imine derivatives such as methanimine (H₂CNH) and propargylimine (HCCCHNH). While methanimine is the simplest imine, propargylimine is a CCH-substituted derivative on the carbon atom. This compound is unique in that the CCH substitution occurs on the nitrogen atom, which influences its chemical reactivity and spectroscopic properties .
Similar Compounds
- Methanimine (H₂CNH)
- Propargylimine (HCCCHNH)
- N-Methylmethanimine (CH₃N=CH₂)
This compound stands out due to its specific substitution pattern and the resulting implications for its stability and reactivity.
Eigenschaften
CAS-Nummer |
110027-88-8 |
|---|---|
Molekularformel |
C3H3N |
Molekulargewicht |
53.06 g/mol |
IUPAC-Name |
N-ethynylmethanimine |
InChI |
InChI=1S/C3H3N/c1-3-4-2/h1H,2H2 |
InChI-Schlüssel |
HCNBKNFRVNLPMX-UHFFFAOYSA-N |
Kanonische SMILES |
C=NC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
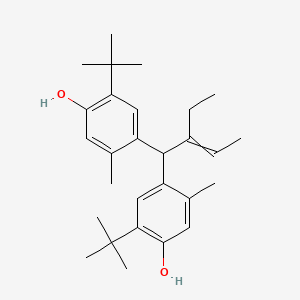
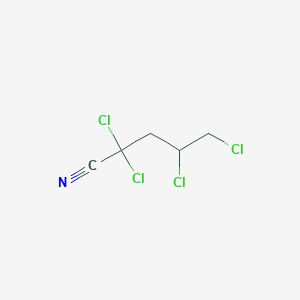
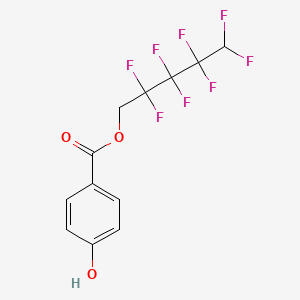
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
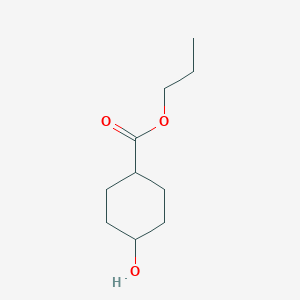
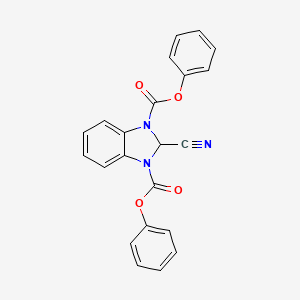
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
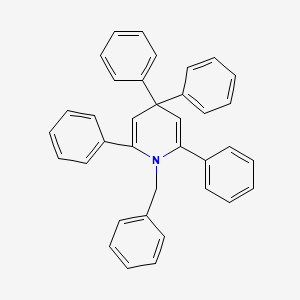
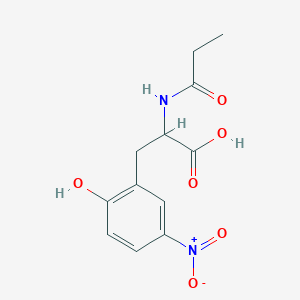
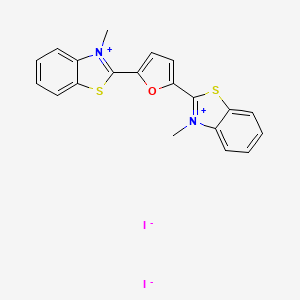
![1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine](/img/structure/B14309620.png)
